Orantinib

Catalog No.
S548007
CAS No.
252916-29-3
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orantinib

CAS Number

252916-29-3

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid, (Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid, orantinib, SU 6668, SU006668, SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Description

The exact mass of the compound Orantinib is 482.19541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 702827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Orantinib, also known as SU6668, is a small molecule inhibitor that targets multiple tyrosine kinases (TKIs) []. TKIs are enzymes involved in cell signaling pathways that play a crucial role in various cellular processes, including cell growth, survival, and angiogenesis (blood vessel formation) []. Due to its ability to inhibit these pathways, Orantinib has been investigated in scientific research for its potential applications in cancer treatment.

Anti-angiogenic effects

One of the primary areas of research for Orantinib is its anti-angiogenic properties. Angiogenesis is a vital process for tumor growth and metastasis (spread) as it allows tumors to develop their own blood supply. Orantinib targets vascular endothelial growth factor receptors (VEGFRs), key players in angiogenesis, thereby potentially starving tumors of the oxygen and nutrients they need to thrive []. Studies have explored Orantinib's efficacy in combination with other therapies to target both tumor cells and their blood supply [].

Targeting specific cancers

Scientific research has focused on evaluating Orantinib's effectiveness against various cancers. Some studies have investigated its potential for cancers like hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) [, ]. These studies aimed to assess Orantinib's ability to inhibit tumor growth and improve patient outcomes. However, further research is needed to determine its definitive role in cancer treatment regimens.

Investigating mechanisms of resistance

Another area of scientific exploration is understanding how cancer cells develop resistance to Orantinib. Researchers are investigating the molecular mechanisms behind resistance to develop strategies to overcome it and improve treatment efficacy []. This research is crucial for ensuring the long-term effectiveness of Orantinib and other TKI therapies.

Orantinib is an investigational small molecule classified as a receptor tyrosine kinase inhibitor. Originally developed by SUGEN (now part of Pfizer), it is designed to target multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and fibroblast growth factor receptors. Its chemical formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 310.35 g/mol .

Orantinib acts as a multi-targeted RTKI. It binds to and inhibits the activity of several receptor tyrosine kinases (RTKs), including:

  • Vascular endothelial growth factor receptor 2 (VEGFR2) [].
  • Platelet-derived growth factor receptor beta (PDGFRβ) [].
  • Fibroblast growth factor receptor 1 (FGFR1) [].
  • Stem cell factor receptor (c-Kit) [].

By inhibiting these RTKs, Orantinib disrupts various cellular processes crucial for tumor growth and survival, including angiogenesis (blood vessel formation), cell proliferation, and migration [].

Orantinib functions primarily through its ability to bind and inhibit the autophosphorylation of various receptor tyrosine kinases. This inhibition disrupts downstream signaling pathways critical for cellular proliferation and survival in cancerous cells. The compound's mechanism involves competitive inhibition at the ATP-binding site of these kinases, effectively blocking their activity and preventing tumor growth .

Orantinib has demonstrated significant biological activity against various cancer cell lines, including those from lung, breast, kidney, gastric, and prostate cancers. In vitro studies indicate that it can induce apoptosis and cell cycle arrest in cancer cells by interfering with critical signaling pathways such as the phosphoinositide 3-kinase/AKT pathway and the mitogen-activated protein kinase pathway . Notably, it has shown promise in targeting solid tumors resistant to conventional therapies.

The synthesis of Orantinib involves several steps, typically starting with the formation of indole derivatives followed by various coupling reactions to introduce functional groups that enhance its biological activity. One common synthetic route includes the reaction of specific indole derivatives with acylating agents under controlled conditions to yield the final product . The synthesis may also utilize different solvents and reagents to optimize yield and purity.

Orantinib has been primarily investigated for its potential use in treating various types of cancer. Clinical trials have explored its efficacy in patients with lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer. Although some trials have been discontinued due to adverse effects or lack of efficacy, ongoing research continues to evaluate its therapeutic potential .

Interaction studies have revealed that Orantinib can affect multiple signaling pathways beyond just receptor tyrosine kinases. It has been shown to interact with proteins involved in microtubule dynamics and apoptosis regulation. Specifically, it phosphorylates proteins such as p53/TP53, influencing cell cycle progression and apoptosis . These interactions highlight its multifaceted role in cancer biology.

Orantinib shares structural similarities with several other compounds in the realm of receptor tyrosine kinase inhibitors. Below is a comparison of Orantinib with similar compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
OrantinibC18H18N2O3C_{18}H_{18}N_{2}O_{3}Receptor tyrosine kinase inhibitorBroad-spectrum activity against multiple receptors
SU6668C18H18N2O3C_{18}H_{18}N_{2}O_{3}Inhibits vascular endothelial growth factor receptorDiscontinued for severe adverse reactions
SorafenibC21H16ClF4N4O3C_{21}H_{16}ClF_{4}N_{4}O_{3}Multi-kinase inhibitorApproved for renal cell carcinoma and hepatocellular carcinoma
LapatinibC_{29}H_{26ClN_{3}ODual EGFR/HER2 inhibitorSpecific targeting of HER2-positive breast cancer
RegorafenibC_{21}H_{22}ClF_{2}N_{3}O_{4}Multi-kinase inhibitorApproved for gastrointestinal stromal tumors

Uniqueness: Orantinib is notable for its broad-spectrum activity against various receptor tyrosine kinases compared to other inhibitors that may target specific pathways or receptors. This characteristic may provide a therapeutic advantage in treating heterogeneous tumors that exhibit multiple signaling pathway activations.

Orantinib functions as a multi-targeted receptor tyrosine kinase inhibitor with distinct selectivity profiles across the vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and fibroblast growth factor receptor families [1] [2]. The compound demonstrates greatest potency against platelet-derived growth factor receptor autophosphorylation with a dissociation constant of 8 nanomolar in cell-free assays [3] [1]. This exceptional binding affinity positions platelet-derived growth factor receptor as the primary molecular target of orantinib's therapeutic mechanism.
The tyrosine kinase inhibition profile reveals significant selectivity differences across receptor subtypes. Orantinib binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 with an inhibitory concentration fifty of 2.43 micromolar, while demonstrating activity against fibroblast growth factor receptor 1 at 3.04 micromolar [4]. The compound exhibits remarkable selectivity when compared to epidermal growth factor receptor, showing no detectable inhibitory effects at concentrations up to 100 micromolar [5] [4]. This represents over 1000-fold selectivity against epidermal growth factor receptor compared to its primary targets.

Mechanistic studies demonstrate that orantinib effectively inhibits platelet-derived growth factor-stimulated platelet-derived growth factor receptor beta tyrosine phosphorylation in NIH-3T3 cells overexpressing platelet-derived growth factor receptor beta at minimum concentrations of 0.03 to 0.1 micromolar [5]. Additionally, the compound inhibits acidic fibroblast growth factor-induced phosphorylation of fibroblast growth factor receptor 1 substrate 2 at concentrations of 10 micromolar and higher [5] [6]. The compound also demonstrates inhibitory activity against Flt-1 vascular endothelial growth factor receptor with a dissociation constant of 2.1 micromolar [7] [8] [9].

Adenosine Triphosphate-Competitive Binding Kinetics and Selectivity

Orantinib functions as an adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding within the catalytic domains of its target receptor tyrosine kinases [4]. The compound exhibits characteristic adenosine triphosphate-competitive kinetics, where inhibition potency inversely correlates with adenosine triphosphate concentrations in the cellular environment [10] [11]. This competitive mechanism requires higher inhibitor concentrations to achieve equivalent inhibition levels in the presence of physiological adenosine triphosphate levels compared to adenosine triphosphate-depleted conditions.

The binding kinetics of orantinib demonstrate time-dependent association and dissociation profiles characteristic of reversible adenosine triphosphate-competitive inhibitors [12]. Displacement studies using fluorescent adenosine triphosphate-competitive probes confirm that orantinib can effectively displace these tracers from receptor tyrosine kinase binding sites, with inhibitory concentration fifty values comparable to literature-reported binding affinities [12]. The compound maintains its inhibitory potency across diverse structural targets despite binding to the conserved adenosine triphosphate-binding pocket, indicating specific interactions that confer selectivity beyond the adenosine nucleotide recognition elements.

Kinetic analysis reveals that orantinib binding involves multiple contact points within the adenosine triphosphate-binding domain, including interactions with the hinge region, hydrophobic pocket, and specificity-determining residues [11]. The compound's selectivity profile emerges from subtle differences in amino acid compositions and conformational dynamics between different receptor tyrosine kinase families, allowing preferential binding to platelet-derived growth factor receptor, vascular endothelial growth factor receptor 2, and fibroblast growth factor receptor 1 over other kinase targets [13] [14].

Downstream Signaling Pathway Modulation (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, Phosphatidylinositol 3-Kinase/Protein Kinase B)

Orantinib exerts profound effects on downstream signaling cascades through inhibition of receptor tyrosine kinase autophosphorylation, subsequently disrupting mitogen-activated protein kinase/extracellular signal-regulated kinase and phosphatidylinositol 3-kinase/protein kinase B pathway activation [15] [16]. The compound suppresses prostate cancer progression by downregulating metadherin/protein kinase B signaling pathways, demonstrating direct modulation of protein kinase B phosphorylation and activity [15]. Mechanistic investigations reveal that protein kinase B signaling pathway inhibition occurs following orantinib treatment in prostate cancer cells, with combination therapy using orantinib and phosphatidylinositol 3-kinase-protein kinase B pathway inhibitor LY294002 resulting in enhanced inhibition of cell proliferation and invasion [15].

The modulation of mitogen-activated protein kinase/extracellular signal-regulated kinase signaling occurs through upstream receptor tyrosine kinase inhibition, particularly affecting fibroblast growth factor receptor-mediated pathway activation [17]. Ki23057, a related small-molecule fibroblast growth factor receptor and vascular endothelial growth factor receptor autophosphorylation inhibitor, demonstrates that downstream RAS-extracellular signal-regulated kinase signaling pathway inhibition represents the primary mechanism rather than phosphatidylinositol 3-kinase-protein kinase B pathway effects [17]. This pattern suggests that orantinib's effects on mitogen-activated protein kinase/extracellular signal-regulated kinase signaling occur through similar receptor tyrosine kinase-mediated mechanisms.

Crosstalk between phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways creates complex feedback mechanisms that influence orantinib's therapeutic effects [18] [16]. Compensatory activation between these pathways can occur when one pathway experiences inhibition, with extracellular signal-regulated kinase inhibition potentially leading to protein kinase B activation and vice versa [18] [19]. These pathway interactions suggest that orantinib's dual targeting of multiple receptor tyrosine kinases may help overcome single-pathway resistance mechanisms by simultaneously affecting both signaling cascades through different receptor targets.

Anti-Angiogenic and Anti-Proliferative Effects

Orantinib demonstrates potent anti-angiogenic effects through multi-targeted inhibition of pro-angiogenic receptor tyrosine kinases [20] [2] [21]. The compound inhibits vascular endothelial growth factor-driven mitogenesis of human umbilical vein endothelial cells in a dose-dependent manner with a mean inhibitory concentration fifty of 0.34 micromolar [5]. This anti-angiogenic activity results from simultaneous targeting of vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and fibroblast growth factor receptor signaling pathways that collectively regulate endothelial cell proliferation, migration, and tube formation [2] [21].

The anti-proliferative mechanisms of orantinib extend beyond direct anti-angiogenic effects to include direct tumor cell growth inhibition [20] [15]. In prostate cancer models, orantinib inhibits proliferation and invasion of cancer cells while simultaneously inhibiting epithelial-mesenchymal transition in DU145 and LNCaP cell lines [15]. The compound achieves tumor growth suppression through multiple mechanisms including inhibition of tumor vascularization and direct effects on tumor cell proliferation pathways [20].

Clinical and preclinical studies demonstrate that orantinib exhibits broad-spectrum anti-tumor activity across multiple xenograft models [5] [22]. Phase I and phase II clinical trials have evaluated orantinib for treatment of advanced hepatocellular carcinoma, with the compound administered orally at doses of 200 milligrams twice daily [5] [22]. The anti-proliferative effects correlate with biomarker changes including alterations in circulating platelet-derived growth factor-AA, platelet-derived growth factor-BB, vascular endothelial growth factor, C-reactive protein, and interleukin-6 levels [23]. These biomarker dynamics provide pharmacodynamic evidence of target engagement and pathway modulation underlying the compound's anti-proliferative mechanisms.

Apoptosis Induction in Tumor Microenvironments

Orantinib induces apoptotic cell death within tumor microenvironments through multiple complementary mechanisms involving both direct tumor cell targeting and vascular disruption [24] [25] [26]. The compound promotes apoptosis induction in tumor cells through downstream signaling pathway disruption, particularly affecting survival signals mediated by phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways [15]. Mechanistic studies demonstrate that orantinib treatment leads to metadherin protein downregulation, which contributes to reduced cell proliferation and enhanced apoptotic susceptibility in prostate cancer cells [15].

The tumor microenvironment context significantly influences apoptosis induction mechanisms [25] [26]. Tumor-infiltrating lymphocytes within the microenvironment can undergo apoptosis through multiple death receptor pathways including Fas, DR3, DR4, DR5, and TNFR1 activation [25]. However, orantinib's effects on apoptosis appear to primarily target tumor cells and tumor vasculature rather than immune effector cells, as evidenced by enhanced immune cell infiltration observed in combination therapy studies [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

310.13174244 g/mol

Monoisotopic Mass

310.13174244 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9RL37ZZ665

Pharmacology

Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

252916-29-3

Metabolism Metabolites

TSU-68 has known human metabolites that include TSU-68 metabolite 2, TSU-68 metabolite 3, and TSU-68 metabolite 1.

Wikipedia

Orantinib

Dates

Last modified: 08-15-2023

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